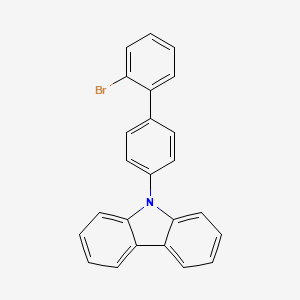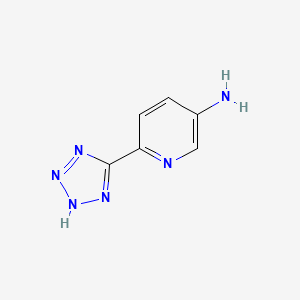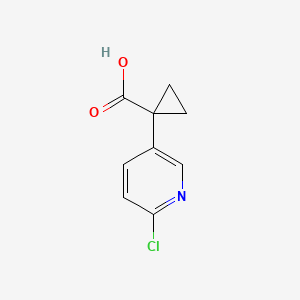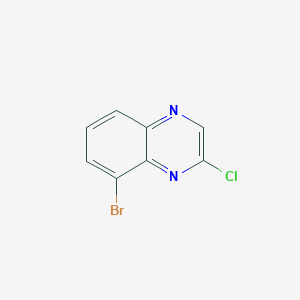
8-Bromo-2-chloroquinoxaline
概要
説明
8-Bromo-2-chloroquinoxaline is a heterocyclic organic compound . It has a molecular weight of 243.49 and is a solid in physical form . The IUPAC name for this compound is 8-bromo-2-chloroquinoxaline .
Molecular Structure Analysis
The molecular formula of 8-Bromo-2-chloroquinoxaline is C8H4BrClN2 . The InChI code for this compound is 1S/C8H4BrClN2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H .Physical And Chemical Properties Analysis
8-Bromo-2-chloroquinoxaline is a light yellow solid . and should be stored at 0-8 °C .科学的研究の応用
Photolabile Protecting Groups
8-Bromo-2-chloroquinoxaline and its derivatives have been investigated for their potential as photolabile protecting groups, which can be used in the study of cell physiology through the precise spatial and temporal control of biological effectors. 8-Bromo-7-hydroxyquinoline, a related compound, demonstrates efficient photolysis under both one-photon (365 nm) and two-photon excitation (740 nm), making it suitable for use in caged compounds. These compounds are stable in the dark, water-soluble, and exhibit low fluorescence, which is advantageous for use alongside fluorescent indicators of biological function (Zhu, Pavlos, Toscano, & Dore, 2006).
DNA Photocleavage
Research has also explored the use of 8-bromo and chloro substituted quinoxalines in DNA photocleavage applications, particularly in the context of Ru(II) complexes. These complexes have been found to generate hydroxyl radicals upon visible light irradiation, effectively cleaving DNA. This mechanism highlights the potential applications of these complexes in medical fields, such as photodynamic therapy (Zhang, Zhou, Zheng, Li, Jiang, Hou, Zhang, & Wang, 2016).
In Vitro Antituberculosis Activity
Cloxyquin (5-chloroquinolin-8-ol), a compound structurally similar to 8-bromo-2-chloroquinoxaline, has been studied for its antituberculosis activity. It has demonstrated effectiveness against both standard strains and clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant isolates. These findings suggest the potential of chloro and bromo-substituted quinoxalines in developing new antituberculosis agents (Hongmanee, Rukseree, Buabut, Somsri, & Palittapongarnpim, 2006).
Keratinocyte Hyperproliferation Inhibition
A study on 8-chloronaphtho[2,3-b]thiophene-4,9-diones and some 8-bromo analogues has shown their ability to suppress keratinocyte hyperproliferation, which is relevant in conditions like psoriasis. These compounds, by replacing the phenolic group with an 8-halogen atom, retained inhibitory potency while eliminating membrane-damaging properties. This highlights the therapeutic potential of bromo and chloro-substituted compounds in dermatological conditions (Lindenschmidt, Krane, Vortherms, Hilbig, Prinz, & Müller, 2016).
Safety And Hazards
8-Bromo-2-chloroquinoxaline is harmful if swallowed or inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
特性
IUPAC Name |
8-bromo-2-chloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMDJQJCBFQCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731840 | |
| Record name | 8-Bromo-2-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloroquinoxaline | |
CAS RN |
1092500-67-8 | |
| Record name | 8-Bromo-2-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

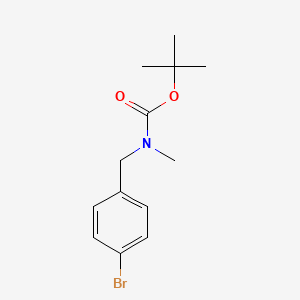
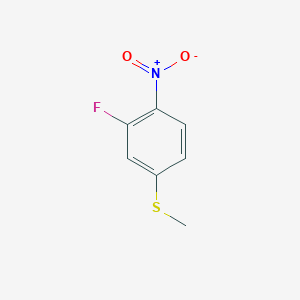
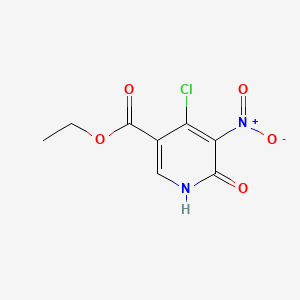
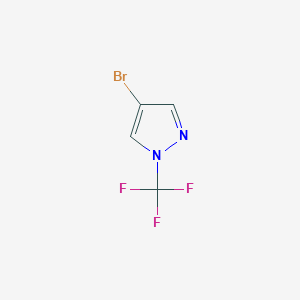
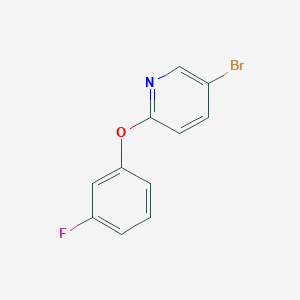
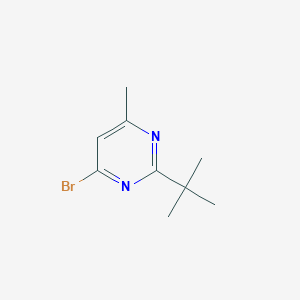
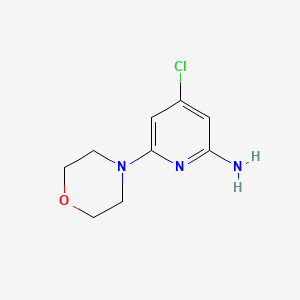
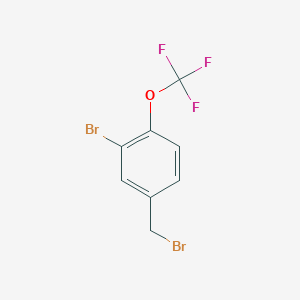
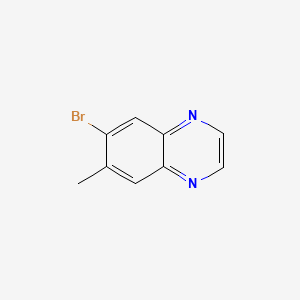
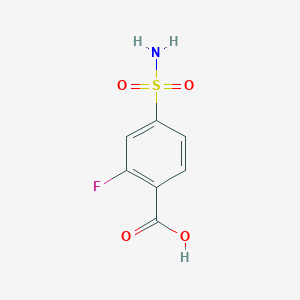
![[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile](/img/structure/B1444399.png)
